Home > Products > Screening Compounds P137428 > 1-[3-(2-CHLOROPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE
1-[3-(2-CHLOROPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE - 890635-36-6

1-[3-(2-CHLOROPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE

Catalog Number: EVT-2816201
CAS Number: 890635-36-6
Molecular Formula: C23H23ClN6
Molecular Weight: 418.93
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(2-Chlorophenyl)-5-methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class. This class of compounds is known to exhibit a wide range of biological activities, making them of interest for pharmaceutical and medicinal chemistry research. [] While its specific source is not explicitly mentioned in the provided abstracts, its structural features and reported activity suggest its potential as a selective antagonist for platelet-derived growth factor receptor (PDGFR). [] This suggests a possible role in researching conditions like pulmonary arterial hypertension (PAH) where PDGFR inhibition has shown therapeutic promise. []

Applications

The primary application of 3-(2-Chlorophenyl)-5-methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine, as suggested by the available information, is its potential as a selective PDGFR inhibitor for treating PAH. [] The compound demonstrated an IC50 value of 3 nM in a cellular proliferation assay, suggesting potent inhibitory activity against PDGFR. [] Novartis’ interest in its development further supports its potential therapeutic value in PAH. []

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

    Compound Description: TAK-915 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A) []. It is currently being investigated as a potential therapeutic agent for the treatment of cognitive impairment in neuropsychiatric and neurodegenerative disorders [].

    Relevance: This compound, while structurally distinct from 3-(2-Chlorophenyl)-5-methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine, serves as a reference point in the development of a novel series of pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitors []. This highlights a shared research interest in pyrazolo[1,5-a]pyrimidine derivatives and their potential as PDE2A inhibitors.

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

    Compound Description: This compound represents a novel pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor discovered through a drug design strategy aiming to identify structures different from TAK-915 []. Compound 20 demonstrated robust increases in 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain following oral administration and attenuated MK-801-induced episodic memory deficits in a passive avoidance task in rats [].

    Relevance: Compound 20 shares the core pyrazolo[1,5-a]pyrimidine scaffold with 3-(2-Chlorophenyl)-5-methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine, signifying a direct structural link. Furthermore, both compounds are investigated for their potential as PDE2A inhibitors, suggesting a shared mechanism of action and therapeutic interest [].

7-(2-[18F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile ([18F]1)

    Compound Description: [18F]1 is a radiolabeled pyrazolo[1,5-a]pyrimidine derivative developed for potential use in tumor imaging with positron emission tomography (PET) [].

    Relevance: Both [18F]1 and 3-(2-Chlorophenyl)-5-methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine belong to the pyrazolo[1,5-a]pyrimidine class of compounds []. The research on [18F]1 emphasizes the versatility of the pyrazolo[1,5-a]pyrimidine scaffold for developing various biologically active molecules, including potential imaging agents and therapeutics.

N-(2-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)ethyl)-2-[18F]fluoro-4-nitrobenzamide ([18F]2)

    Compound Description: Similar to [18F]1, [18F]2 is a radiolabeled pyrazolo[1,5-a]pyrimidine derivative designed and synthesized for potential application in tumor imaging using PET [].

    Relevance: The structural similarity to 3-(2-Chlorophenyl)-5-methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine through the shared pyrazolo[1,5-a]pyrimidine core highlights the diverse applications of this chemical class []. The investigation of [18F]2 further emphasizes the potential of these compounds as tools in medical imaging.

(3-Cyano-7-(2-[18F]fluoroethylamino)pyrazolo[1,5-a]-pyrimidin-5-yl)methyl acetate ([18F]3)

    Compound Description: [18F]3, another radiolabeled pyrazolo[1,5-a]pyrimidine derivative, was developed as part of a study to investigate and improve the tumor uptake kinetics of this class of compounds for potential PET imaging applications [].

    Relevance: The shared pyrazolo[1,5-a]pyrimidine scaffold with 3-(2-Chlorophenyl)-5-methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine, coupled with the exploration of [18F]3's tumor uptake, emphasizes the versatility of this chemical class for developing both therapeutic and diagnostic agents [].

7-(2-[18F]fluoroethylamino)-5-(hydroxymethyl)pyrazolo[1,5-a]-pyrimidine-3-carbonitrile ([18F]4)

    Compound Description: [18F]4 is a pyrazolo[1,5-a]pyrimidine derivative designed and synthesized with a focus on its potential for tumor imaging using PET, aiming for improved pharmacokinetic properties [].

    Relevance: [18F]4, with its shared pyrazolo[1,5-a]pyrimidine core with 3-(2-Chlorophenyl)-5-methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine, emphasizes the consistent exploration of this chemical class in the context of PET imaging and reinforces the significance of structural modifications for optimizing their properties [].

(S)-6-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)-2-(2-[18F]fluoro-4-nitrobenzamido)hexanoic acid ([18F]5)

    Compound Description: [18F]5 is a radiolabeled pyrazolo[1,5-a]pyrimidine compound designed and synthesized for potential tumor imaging using PET. This compound aims to improve pharmacokinetic properties compared to earlier investigated pyrazolo[1,5-a]pyrimidines [].

    Relevance: The common pyrazolo[1,5-a]pyrimidine core shared with 3-(2-Chlorophenyl)-5-methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine underscores the consistent interest in this chemical class for PET imaging applications []. The modifications in [18F]5 further highlight the efforts to enhance the suitability of these compounds for medical imaging.

Properties

CAS Number

890635-36-6

Product Name

1-[3-(2-CHLOROPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(6-METHYLPYRIDIN-2-YL)PIPERAZINE

IUPAC Name

3-(2-chlorophenyl)-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

Molecular Formula

C23H23ClN6

Molecular Weight

418.93

InChI

InChI=1S/C23H23ClN6/c1-16-6-5-9-21(26-16)28-10-12-29(13-11-28)22-14-17(2)27-23-19(15-25-30(22)23)18-7-3-4-8-20(18)24/h3-9,14-15H,10-13H2,1-2H3

InChI Key

URJKGLBQTODGEY-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5Cl)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.